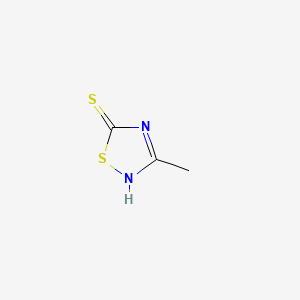

1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,2,4-Thiadiazole-5(2H)-thione, 3-methyl-” is also known as 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide . It is a compound with the molecular formula C4H6N4OS .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazole derivatives has been reported in various studies . For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is represented by the InChI code 1S/C4H6N4OS/c1-2-6-4 (10-8-2)3 (9)7-5/h5H2,1H3, (H,7,9) . The average mass of the molecule is 158.182 Da and the monoisotopic mass is 158.026230 Da .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide are not mentioned in the search results, thiadiazole derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a solid compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- 1,2,4-Thiadiazole derivatives have been synthesized and studied for their unique chemical properties. Ağirbaş et al. (1992) focused on synthesizing and methylating various 1,2,4-thiadiazole-5-thiones, highlighting the versatility of these compounds in chemical synthesis (Ağirbaş, Dürüst, & Sümengen, 1992).

Antimicrobial Properties

- Several studies have explored the antimicrobial properties of 1,2,4-thiadiazole derivatives. Önkol et al. (2008) synthesized new 1,2,4-triazole and 1,3,4-thiadiazole derivatives, demonstrating their effectiveness against certain bacteria and fungi (Önkol, Doğruer, Uzun, Adak, Özkan, & Şahin, 2008).

Fungicidal Activity

- The fungicidal activities of 1,2,4-thiadiazole derivatives have been a subject of interest. For instance, Chen et al. (2000) examined the fungicidal activity of various thiadiazole derivatives against rice sheath blight, suggesting potential agricultural applications (Chen, Li, & Han, 2000).

Structural Studies and Complex Formation

- Structural analysis and the ability to form complexes with metals have been studied. Chehrouri and Othman (2021) synthesized diazole derivatives from acetic acid, which showed a tendency to form complexes with Pb(II) and Hg(II) ions, indicating potential in materials science and coordination chemistry (Chehrouri & Othman, 2021).

Herbicidal Applications

- The use of 1,2,4-thiadiazole derivatives in herbicidal formulations has been researched. Sao (2015) developed novel 1,2,4-triazol-3(2H)-ones from 2-methyl-5-amido-1,3,4-thiadiazole, demonstrating herbicidal activities against specific weeds (Sao, 2015).

Antiviral and Fungicidal Activities

- Zheng et al. (2010) synthesized 5-methyl-1,2,3-thiadiazoles via the Ugi reaction, showing fungicidal and antiviral activities. This highlights the potential of these compounds in pharmaceutical applications (Zheng, Mi, Fan, Zuo, Zhang, Wang, & Yang, 2010).

Spectroscopy and Structural Analysis

- Studies have also been conducted on the spectroscopy and structural analysis of thiadiazole derivatives. Yu-xia (2008) synthesized a specific thiadiazole compound and characterized it using various spectroscopic methods, contributing to our understanding of these compounds' chemical properties (Hou Yu-xia, 2008).

Safety and Hazards

Zukünftige Richtungen

Thiadiazole derivatives, including 1,2,4-thiadiazole, have significant potential in the field of drug design due to their diverse pharmacological properties . Future research could focus on exploring the structural modifications of different thiadiazole derivatives and their pharmacological activities .

Eigenschaften

IUPAC Name |

3-methyl-2H-1,2,4-thiadiazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c1-2-4-3(6)7-5-2/h1H3,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHZWABVAIGWHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)SN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190481 |

Source

|

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36988-21-3 |

Source

|

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036988213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3,4-thiadiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B1227359.png)

![4-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1227363.png)

![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)

![4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1227369.png)

![5-Bromo-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1227370.png)

![2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1227373.png)

![{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid](/img/structure/B1227376.png)

![N-[2-[(2-furanylmethylamino)-oxomethyl]phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1227379.png)

![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide](/img/structure/B1227382.png)

![2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile](/img/structure/B1227383.png)